

# Technical Guide: Physicochemical Properties and Synthesis of Ethyl 3-hydroxy-2,2-dimethylpropanoate

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## Compound of Interest

Compound Name: Ethyl 3-hydroxy-2,2-dimethylpropanoate

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This technical guide provides a detailed overview of the key physicochemical properties and a standard experimental protocol for the synthesis of **Ethyl 3-hydroxy-2,2-dimethylpropanoate**, a valuable building block in organic synthesis.

## Core Molecular Data

The fundamental molecular attributes of **Ethyl 3-hydroxy-2,2-dimethylpropanoate** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

Parameter	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	146.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	ethyl 3-hydroxy-2,2-dimethylpropanoate	<a href="#">[1]</a>
CAS Number	14002-73-4	<a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocol: Synthesis

The following protocol details a common method for the synthesis of **Ethyl 3-hydroxy-2,2-dimethylpropanoate**.<sup>[5]</sup>

### 2.1 Materials and Reagents:

- 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid, HPA)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ), dried and freshly ground
- Ethyl iodide
- Anhydrous dimethylformamide (DMF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate
- Methyl tertiary butyl ether (MTBE)

### 2.2 Equipment:

- 500 mL round-bottomed flask
- Magnetic stirring bar
- Reflux condenser
- Rubber septum
- Standard glassware for extraction and filtration

- Rotary evaporator

### 2.3 Procedure:

- Under a nitrogen atmosphere, add 7.09 g (60.0 mmol) of 3-hydroxy-2,2-dimethylpropanoic acid and 19.55 g (60.0 mmol) of cesium carbonate to a dry 500 mL round-bottomed flask equipped with a magnetic stirrer.
- Add 150 mL of anhydrous dimethylformamide (DMF) to the flask.
- Add 0.7-1.0 equivalents (40.0-60.0 mmol) of ethyl iodide to the reaction mixture.
- After the reaction is complete, neutralize the mixture with a small amount of 1 M hydrochloric acid (HCl).
- Extract the aqueous phase multiple times with ethyl acetate.
- Combine the organic phases and wash with saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ).
- Concentrate the organic phase using a rotary evaporator.
- Dissolve the residue in methyl tertiary butyl ether (MTBE).
- Wash the organic solution five times with water to remove residual DMF, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure to yield the product.
- The resulting product can often be used without further purification or can be purified by fractional distillation under reduced pressure or silica gel column chromatography.

## Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification process of **Ethyl 3-hydroxy-2,2-dimethylpropanoate**.



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### Synthesis and Purification Workflow

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## References

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